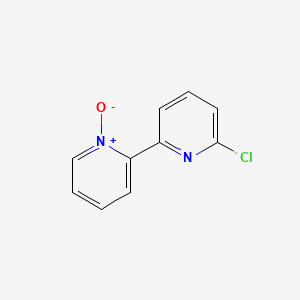

6-Chloro-2,2'-bipyridine N'-oxide

描述

6-Chloro-2,2'-bipyridine N'-oxide is a halogenated bipyridine derivative characterized by a chlorine substituent at the 6-position of one pyridine ring and an N-oxide functional group on the adjacent pyridine ring. This compound combines the structural rigidity of bipyridines with the enhanced Lewis basicity conferred by the N-oxide moiety, making it a versatile ligand in coordination chemistry and catalysis. Its synthesis typically involves the oxidation of 6-chloro-2,2'-bipyridine using agents like 3-chloroperbenzoic acid (mCPBA) . The chlorine substituent enhances electrophilic reactivity, enabling applications in cross-coupling reactions and as a precursor for functionalized ligands .

属性

CAS 编号 |

326821-44-7 |

|---|---|

分子式 |

C10H7ClN2O |

分子量 |

206.63 g/mol |

IUPAC 名称 |

2-chloro-6-(1-oxidopyridin-1-ium-2-yl)pyridine |

InChI |

InChI=1S/C10H7ClN2O/c11-10-6-3-4-8(12-10)9-5-1-2-7-13(9)14/h1-7H |

InChI 键 |

QQMWXONDJNRZAM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=[N+](C(=C1)C2=NC(=CC=C2)Cl)[O-] |

产品来源 |

United States |

准备方法

Oxidation of 4,4'-Dimethyl-2,2'-bipyridine to N-Oxide Intermediate

- Reagents: 3-Chloroperbenzoic acid (mCPBA) is commonly used as the oxidizing agent.

- Conditions: The oxidation is carried out at room temperature, typically for several hours (e.g., 3-6 hours).

- Yield: The oxidation step yields the N-oxide intermediate with moderate to good efficiency (around 49-80% reported in literature).

- Mechanism: The peracid selectively oxidizes one of the nitrogen atoms in the bipyridine ring to form the N-oxide functionality.

Chlorination of the N-Oxide Intermediate

- Reagents: Phosphorus oxychloride (POCl3) is used for chlorination.

- Conditions: The reaction is performed by treating the N-oxide intermediate with POCl3, often under reflux or elevated temperature conditions.

- Outcome: Selective chlorination occurs at the 6-position of the bipyridine ring, facilitated by the activating effect of the N-oxide group.

- Yield: High yields (up to 80%) of 6-Chloro-2,2'-bipyridine N'-oxide have been reported.

Experimental Data and Characterization

Spectroscopic Characterization

- NMR Spectroscopy:

- ^1H NMR and ^13C NMR spectra confirm the formation of the N-oxide intermediate and the chlorinated product.

- The dihedral angle between the bipyridine rings changes upon oxidation and chlorination, affecting chemical shifts.

- Mass Spectrometry (MS):

- Confirms molecular weights consistent with the expected products.

- X-ray Crystallography:

- The N-oxide intermediate crystallizes in the monoclinic system (space group P21/n).

- The final chlorinated product crystallizes in the orthorhombic system (space group Pbca).

- Structural analysis reveals conformational differences due to oxidation and chlorination, such as ring planarity and intermolecular interactions.

Yields and Purity

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidation to N-oxide | 3-Chloroperbenzoic acid | Room temp, 3-6 hours | 49-80 | Selective oxidation, moderate to good yield |

| Chlorination to 6-chloro N-oxide | POCl3 | Reflux or elevated temp | ~80 | High selectivity and yield |

Comparative Analysis of Oxidants and Chlorinating Agents

| Oxidant | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| 3-Chloroperbenzoic acid (mCPBA) | 3-6 hours | 49-80 | Selective oxidation, well-established | Requires careful handling |

| Magnesium monoperoxyphthalate (MMPP) | ~6 hours | ~80 | Mild conditions, high selectivity | Less commonly used for this substrate |

| Chlorinating Agent | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosphorus oxychloride (POCl3) | Reflux, elevated temp | ~80 | High selectivity for 6-position | Requires careful handling and disposal |

Notes on Mechanistic and Structural Insights

- The N-oxide group activates the bipyridine ring toward electrophilic substitution, facilitating selective chlorination at the 6-position.

- The oxidation induces a non-planar conformation in the bipyridine rings, as evidenced by a dihedral angle of approximately 161.77°, compared to near 180° in the non-oxidized compound.

- Intermolecular interactions involving the N-oxide oxygen atom stabilize the crystal packing of the intermediate.

- The chlorinated product regains a more planar conformation, indicating the influence of substituents on molecular geometry.

化学反应分析

6-Chloro-2,2’-bipyridine N’-oxide undergoes various types of chemical reactions, including:

Oxidation: The N’-oxide group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

6-Chloro-2,2’-bipyridine N’-oxide has a wide range of applications in scientific research:

作用机制

The mechanism by which 6-Chloro-2,2’-bipyridine N’-oxide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and DNA, leading to changes in their activity and function . The N’-oxide group plays a crucial role in modulating the electronic properties of the compound, enhancing its reactivity and binding affinity .

相似化合物的比较

Physical and Chemical Properties

Comparison with Similar Compounds

Substituent Effects on Reactivity

- 6,6'-Dimethyl-2,2'-bipyridine N,N'-dioxide: Methyl groups at the 6-positions increase steric bulk, reducing catalytic efficiency in allylation reactions compared to the chloro-substituted analog. However, methyl groups enhance solubility in non-polar solvents .

- 4,4'-Bipyridine N,N'-dioxide (Viologens) : The para-substitution pattern in viologens enables redox activity and solvatochromism, unlike the ortho-substituted 6-chloro-2,2'-bipyridine N'-oxide, which lacks π-conjugation across rings .

Structural and Electronic Comparisons

- Bond Lengths : Metal complexes of this compound exhibit M–N bond lengths of 2.05–2.10 Å and M–O bonds of 1.95–2.00 Å, comparable to other bipyridine N-oxides .

- Electronic Effects : The chlorine atom withdraws electron density, reducing the basicity of the N-oxide group compared to methyl-substituted analogs but enhancing electrophilic substitution reactivity .

生物活性

6-Chloro-2,2'-bipyridine N'-oxide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the synthesis, characterization, and biological activity of this compound, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the oxidation of 6-chloro-2,2'-bipyridine using various oxidizing agents. The reaction conditions and yields can vary significantly based on the method employed. For instance, one study reported a successful synthesis using a combination of oleum and nitric acid, yielding the desired N-oxide with a melting point of 272-274 °C .

Antimicrobial Activity

Research indicates that derivatives of 6-chloro-pyridin-2-yl-amine exhibit notable antibacterial and antifungal properties. In vitro studies have shown that these compounds are effective against various pathogenic strains, including:

- Bacillus subtilis

- Staphylococcus aureus

- Escherichia coli

- Fusarium oxysporum

The synthesized compounds demonstrated moderate to potent activity, with specific derivatives (e.g., 3a, 3f, and 3h) showing significant antibacterial effects .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 3a | Bacillus subtilis | Potent |

| 3f | Staphylococcus aureus | Moderate |

| 3h | Escherichia coli | Significant |

Antitumor Activity

Another area of interest is the potential antitumor activity of this compound. Studies have suggested that bipyridine derivatives can act as inhibitors of protein-protein interactions involved in tumorigenesis. Specifically, compounds targeting the BCL6 transcriptional repressor have shown promise in reducing tumor growth in xenograft models .

Case Studies

- Antimicrobial Efficacy Study : A series of experiments evaluated the antimicrobial efficacy of several synthesized derivatives against standard pathogenic strains. The results indicated that while most compounds exhibited moderate activity, certain derivatives had a significant impact on bacterial growth inhibition .

- Antitumor Mechanism Investigation : In vivo studies involving xenograft mouse models demonstrated that specific bipyridine derivatives could effectively deplete BCL6 levels, a crucial factor in diffuse large B-cell lymphoma (DLBCL). These findings suggest a potential therapeutic application for these compounds in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of bipyridine derivatives. Modifications at specific positions on the bipyridine structure can enhance or diminish their biological effects. For instance, substituents at the 4 and 6 positions have been shown to influence both antimicrobial and antitumor activities significantly .

常见问题

Basic Research Questions

Q. What are the key considerations for designing a synthetic route to 6-Chloro-2,2'-bipyridine N'-oxide with high yield and purity?

- Methodological Answer : A robust synthesis typically involves halogenation of the bipyridine backbone followed by selective oxidation. For example, chlorination at the 6-position can be achieved using POCl₃ under reflux, while the N-oxide group is introduced via oxidation with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane. Reaction conditions (e.g., temperature, stoichiometry of reagents) must be optimized to minimize side products like over-oxidized species. Characterization via ¹H/¹³C NMR and HRMS is critical to confirm structural integrity .

Q. How can spectroscopic techniques distinguish this compound from its non-oxidized analog?

- Methodological Answer : The N-oxide group introduces distinct spectroscopic signatures:

- ¹H NMR : Deshielding of protons near the N-oxide moiety (upfield shifts ~0.5–1.0 ppm compared to non-oxidized bipyridine).

- IR Spectroscopy : A strong absorption band at ~1250–1300 cm⁻¹ (N-O stretching).

- X-ray Crystallography : Provides unambiguous confirmation of the N-oxide geometry and bond lengths. Cross-validation with computational methods (e.g., DFT) is recommended .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) is standard. For polar byproducts, recrystallization from ethanol/water mixtures enhances purity. Monitoring via TLC with UV visualization or iodine staining ensures separation efficiency .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or compound purity. A stepwise approach includes:

Reproducibility Checks : Validate synthesis and characterization protocols.

Dose-Response Studies : Test across a wider concentration range.

Computational Modeling : Use molecular docking to assess binding affinity consistency with experimental results.

Comparative studies should reference standardized bioassay frameworks .

Q. What mechanistic insights can explain the solvent-dependent luminescence properties of this compound?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly impact excited-state dynamics. Time-resolved fluorescence spectroscopy and transient absorption spectroscopy can elucidate:

- Solvent-induced changes in the energy gap between singlet and triplet states.

- Quenching mechanisms (e.g., via electron transfer in polar aprotic solvents).

Collaborative studies combining experimental and DFT calculations are advised .

Q. How does the introduction of a chloro substituent at the 6-position influence the coordination chemistry of 2,2'-bipyridine N'-oxide ligands?

- Methodological Answer : The chloro group acts as an electron-withdrawing substituent, modulating ligand-metal charge transfer (LMCT) properties. Comparative studies using UV-vis titration and cyclic voltammetry with metal ions (e.g., Cu²⁺, Fe³⁺) reveal:

- Enhanced Lewis acidity at the metal center.

- Stabilization of higher oxidation states.

Structural analysis via XAS (X-ray absorption spectroscopy) provides further electronic insights .

Data Contradiction Analysis

Q. Why do cytotoxicity studies of this compound report conflicting IC₅₀ values in cancer cell lines?

- Methodological Answer : Factors include:

- Cell Line Variability : Differences in membrane permeability or efflux pump expression.

- Assay Interference : N-oxide redox activity may perturb MTT or resazurin-based assays. Control experiments with radical scavengers (e.g., ascorbic acid) are critical.

- Metabolic Stability : Hepatic microsome assays can assess compound degradation rates. Harmonizing protocols (e.g., incubation time, serum concentration) reduces variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。